An In-depth Technical Guide to Hexafluorocyclopropane (CAS 931-91-9)
An In-depth Technical Guide to Hexafluorocyclopropane (CAS 931-91-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexafluorocyclopropane (perfluorocyclopropane), CAS 931-91-9, is a unique saturated cyclic compound characterized by a three-membered carbon ring fully substituted with fluorine atoms.[1][2] This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in medicinal chemistry and drug development. We will delve into the causality behind its chemical behavior, provide insights into its practical applications, and detail essential safety and handling protocols.
Introduction: The Unique Nature of a Strained, Fluorinated Ring
Hexafluorocyclopropane is a colorless, odorless, and non-flammable gas at standard conditions.[1][3] Its structure is defined by a highly strained cyclopropane ring where all hydrogen atoms are replaced by fluorine. This full fluorination imparts exceptional stability due to the strength of the carbon-fluorine bonds, while the inherent ring strain of the cyclopropane moiety makes it a versatile reagent for a variety of chemical transformations.[1] The strategic introduction of the gem-difluorocyclopropane motif, a core structural element of hexafluorocyclopropane, has become an important strategy in medicinal chemistry to modulate the physicochemical properties of drug candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectroscopic properties of hexafluorocyclopropane is fundamental for its application in research and development.
Physical Properties
The key physical properties of hexafluorocyclopropane are summarized in the table below, providing a quick reference for experimental design and handling.
| Property | Value | Reference(s) |
| CAS Number | 931-91-9 | [4][5] |
| Molecular Formula | C₃F₆ | [5] |
| Molecular Weight | 150.02 g/mol | [4] |
| Melting Point | -157 °C | [5] |
| Boiling Point | -30 °C | [5] |
| Density | 1.62 g/cm³ (predicted) | [5] |
| Appearance | Colorless, odorless gas | [1][3] |
Spectroscopic Characterization
Spectroscopic data is crucial for the identification and characterization of hexafluorocyclopropane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: Due to the high symmetry of the molecule, a single sharp signal is expected in the ¹⁹F NMR spectrum. The chemical shift of fluorinated cyclopropanes can be influenced by substituents and stereochemistry.[6] For hexafluorocyclopropane, the ¹⁹F NMR spectrum in a nematic phase has been studied to investigate anisotropic contributions to coupling constants.[6] Researchers should consult spectral databases such as the NIST Chemistry WebBook for specific chemical shift values.
-
¹³C NMR: Similar to the ¹⁹F NMR, a single resonance is anticipated for the three equivalent carbon atoms in the ¹³C NMR spectrum. The chemical shift will be significantly influenced by the attached fluorine atoms. For comparison, the ¹³C NMR chemical shift of the parent cyclopropane is -2.7 ppm.[7] The presence of six fluorine atoms will cause a substantial downfield shift.
-
-
Infrared (IR) Spectroscopy: The IR spectrum of hexafluorocyclopropane is characterized by strong absorption bands in the C-F stretching region, typically between 1000 and 1400 cm⁻¹. The NIST Chemistry WebBook is a valuable resource for obtaining the gas-phase infrared spectrum of this compound.[8]
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of hexafluorocyclopropane will show a molecular ion peak (M⁺) at m/z 150. The fragmentation pattern will be dominated by the loss of fluorine atoms and CF₂ units, which is characteristic of fluorinated compounds.[9][10] Researchers can access mass spectral data for hexafluorocyclopropane through databases like PubChem.[4]
Synthesis and Reactivity
The synthesis of hexafluorocyclopropane and its subsequent reactivity are central to its utility as a chemical building block.
Synthesis of Hexafluorocyclopropane
The primary route for the synthesis of hexafluorocyclopropane involves the [2+1] cycloaddition of difluorocarbene (:CF₂) to a suitable fluorinated alkene. A common and effective method utilizes the thermal decomposition of hexafluoropropylene oxide (HFPO).[11]
Caption: Synthesis of Hexafluorocyclopropane via thermal decomposition of HFPO.
Experimental Protocol: Synthesis via [2+1] Cycloaddition of Difluorocarbene
The following is a generalized protocol for the synthesis of gem-difluorocyclopropanes, which can be adapted for the synthesis of hexafluorocyclopropane. A continuous flow method offers enhanced safety and control.[12]
-
Reagent Preparation: Prepare a solution of the difluorocarbene precursor, such as trimethyl(trifluoromethyl)silane (TMSCF₃), and a catalytic amount of a fluoride source, like sodium iodide (NaI), in a suitable anhydrous solvent (e.g., THF).[12]
-
Alkene Addition: In a separate vessel, prepare a solution of the alkene (for hexafluorocyclopropane, this would be tetrafluoroethylene, which requires specialized handling as a gas).
-
Reaction Setup: Utilize a continuous flow reactor system with precise temperature and flow rate control.
-
Reaction Execution: Pump the two reagent solutions into a heated mixing zone within the flow reactor. The thermal decomposition of the precursor generates difluorocarbene in situ, which immediately reacts with the alkene in a [2+1] cycloaddition.
-
Work-up and Purification: The reaction mixture is then cooled, and the product is isolated and purified, typically by distillation or chromatography.
Key Reactions of Hexafluorocyclopropane
The strained ring of hexafluorocyclopropane is susceptible to ring-opening reactions, providing access to linear polyfluorinated compounds.
-
Halogenation: Hexafluorocyclopropane reacts with halogens (Cl₂, Br₂, I₂) at elevated temperatures (150-240 °C) to yield 1,3-dihalopolyfluoropropanes (XCF₂CF₂CF₂X) in good yields (50-80%).[11] This provides a valuable synthetic route to these linear building blocks.
-
Thermal Decomposition: At higher temperatures (620-1030 K), hexafluorocyclopropane undergoes thermal dissociation. This process is believed to proceed through a 1,3-biradical intermediate (•CF₂CF₂CF₂•), ultimately leading to the formation of difluorocarbene (:CF₂) and tetrafluoroethylene.[13]
Caption: Key reactivity pathways of Hexafluorocyclopropane.
Applications in Drug Discovery and Beyond
The unique properties of the gem-difluorocyclopropane motif make it a valuable structural element in medicinal chemistry.
Role in Medicinal Chemistry
The introduction of a gem-difluoromethylene group into a cyclopropane ring can significantly alter the parent molecule's properties:
-
Modulation of Physicochemical Properties: The highly polarized C-F bonds can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[14]
-
Conformational Constraint: The rigid cyclopropane ring restricts the conformational freedom of a molecule, which can lead to increased binding affinity and selectivity for a target protein.
-
Metabolic Stability: The replacement of C-H bonds with C-F bonds can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.[14]
Numerous examples in modern drug discovery feature the gem-difluorocyclopropane moiety in compounds targeting a range of diseases.[5] The synthesis of functionalized difluorocyclopropanes as building blocks for drug discovery is an active area of research.
Other Industrial Applications
Beyond pharmaceuticals, hexafluorocyclopropane and related compounds have found utility in several other areas:
-
Refrigerants: Its thermodynamic properties make it a potential refrigerant, although its global warming potential is a consideration.[3]
-
Electronics Manufacturing: It can be used as a gas in plasma etching processes for the fabrication of microelectronics.[3]
-
Precision Cleaning: Its ability to dissolve contaminants without damaging sensitive materials makes it suitable for precision cleaning applications in the aerospace and semiconductor industries.[3]
-
Aerosol Propellants: It has been used as a propellant in aerosol products.[3]
Safety, Handling, and Material Compatibility
As a liquefied gas, proper handling and safety precautions are paramount when working with hexafluorocyclopropane.
Hazard Identification and Safety Precautions
Hexafluorocyclopropane is classified as an extremely flammable gas and a gas under pressure, which may explode if heated.[4] It can also cause skin and serious eye irritation, as well as respiratory irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are essential.
-
Hand Protection: Insulated gloves should be worn when handling cylinders of the liquefied gas to prevent frostbite.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a fume hood. In case of a leak or spill, a self-contained breathing apparatus (SCBA) may be necessary.[2]
Handling and Storage of Liquefied Gas Cylinders
-
Securing Cylinders: Gas cylinders must be securely fastened to a wall or a sturdy benchtop at all times.[1]
-
Ventilation: Cylinders should be stored in a well-ventilated area, away from heat and sources of ignition.
-
Regulators and Valves: Use regulators and valves that are compatible with fluorinated gases. Ensure that all connections are leak-tight.
Material Compatibility
The compatibility of materials with hexafluorocyclopropane is crucial for the safe design of experimental setups and storage.
| Material | Compatibility | Notes and References |
| Stainless Steel (316) | Generally Good | Good resistance to many fluorinated compounds. However, compatibility should be verified for specific operating conditions (temperature, pressure).[15][16] |
| PTFE (Teflon®) | Excellent | Highly resistant to a wide range of chemicals, including fluorinated compounds.[17] |
| Viton® (FKM) | Good to Excellent | A fluoroelastomer with good resistance to many hydrocarbons and chemicals. Specific grade and operating conditions should be considered.[14][18] |
| Neoprene | Fair to Poor | Generally has limited resistance to fluorinated hydrocarbons and may swell or degrade upon exposure.[19][20] |
It is always recommended to consult specific chemical compatibility charts and to test materials under the intended operating conditions before use.
Conclusion
Hexafluorocyclopropane is a fascinating molecule with a rich chemistry stemming from the interplay of its strained ring system and extensive fluorination. Its utility as a synthetic building block, particularly for the introduction of the valuable gem-difluorocyclopropane motif in drug discovery, continues to expand. A thorough understanding of its properties, synthesis, reactivity, and handling requirements, as outlined in this guide, is essential for researchers and scientists to safely and effectively harness its potential in their endeavors.
References
-
PubChem. (n.d.). Hexafluorocyclopropane. National Center for Biotechnology Information. Retrieved from [Link]
- Chemistry of Difluorocarbene: Synthesis and Conversion of Difluoro(methylene)cyclopropanes. (2006). European Journal of Organic Chemistry, 2006(24), 5581-5587.
-
Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Retrieved from [Link]
-
ChemBK. (2024). HEXAFLUOROCYCLOPROPANE. Retrieved from [Link]
-
LookChem. (n.d.). Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane. Retrieved from [Link]
-
NIST. (n.d.). Cyclopropane, 1,1,2,2,3,3-hexafluoro-. NIST Chemistry WebBook. Retrieved from [Link]
- Hu, J., & Zhang, X. (2017). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation.
- Beilstein Journals. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 25-63.
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- Rullière, P., Cyr, P., & Charette, A. B. (2016). Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters, 18(8), 1988-1991.
- Cobos, C. J., Sölter, L., Tellbach, E., & Troe, J. (2014). Shock Wave Study of the Thermal Dissociations of C3F6 and c-C3F6. II. Dissociation of Hexafluorocyclopropane and Dimerization of CF2. The Journal of Physical Chemistry A, 118(27), 4873-4879.
-
MyRubber. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]
- Yang, Z. Y. (2003). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of organic chemistry, 68(11), 4410–4416.
-
Eagle Elastomer. (2024). Maximizing Chemical Compatibility with Viton™ Fluoroelastomers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Williamson, K. L., & Braman, B. A. (1967). Fluorine-19 coupling constants and chemical shifts in trifluorocyclopropanes. Journal of the American Chemical Society, 89(24), 6183-6187.
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
NMR Central. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR chemical shifts (δ in ppm) and 13C-19F coupling constants.... Retrieved from [Link]
-
Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Kelco. (2008). CHEMICAL COMPATIBILITY CHART. NEOPRENE. Retrieved from [Link]
-
Mykin Inc. (n.d.). Viton - Chemical Compatibility Reference Chart. Retrieved from [Link]
-
ChemTools. (n.d.). VITON® CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]
-
SpinChem. (n.d.). STAINLESS STEEL (SS316L/EN2348) CHEMICAL COMPATIBILITY CHART. Retrieved from [Link]
-
Industrial Specialties Mfg. (2022). 316L Stainless Steel Chemical Compatibility Chart from ISM. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Retrieved from [Link]
-
CP Lab Safety. (n.d.). PTFE and Teflon Chemical Compatibility. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products. Retrieved from [Link]
-
Scribd. (n.d.). 316 Stainless Steel Chemical Compatibility Chart From Ism. Retrieved from [Link]
-
NIH. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]
-
Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]
-
Gulf Rubber. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]
-
Fernco. (n.d.). Rubber Chemical Resistance Chart. Retrieved from [Link]
-
Scribd. (n.d.). Fernco Rubber Chemical Resistance Chart V002JUL22 LR. Retrieved from [Link]
Sources
- 1. hynotegas.com [hynotegas.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cas 931-91-9,1,1,2,2,3,3-hexafluorocyclopropane | lookchem [lookchem.com]
- 4. Hexafluorocyclopropane | C3F6 | CID 136733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. CAS Reg. No. 3257-49-6 [webbook.nist.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 13. 19F [nmr.chem.ucsb.edu]
- 14. calpaclab.com [calpaclab.com]
- 15. spinchem.com [spinchem.com]
- 16. scribd.com [scribd.com]
- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 18. foxxlifesciences.in [foxxlifesciences.in]
- 19. kelco.com.au [kelco.com.au]
- 20. gulfrubber.com [gulfrubber.com]
